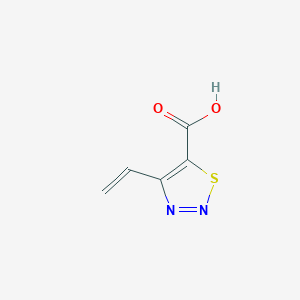
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid is a heterocyclic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms
準備方法
The synthesis of 4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with acyl chlorides, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or amines .
科学的研究の応用
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid has a wide range of applications in scientific research:
作用機序
The mechanism by which 4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid exerts its effects varies depending on its application. In antimicrobial activity, it is believed to interfere with bacterial cell wall synthesis or disrupt cellular processes by binding to specific enzymes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways .
類似化合物との比較
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid can be compared to other thiadiazole derivatives, such as:
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: This compound has similar antimicrobial properties but differs in its substitution pattern, which can affect its biological activity.
4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid: This derivative is often used in materials science due to its enhanced electronic properties.
The uniqueness of this compound lies in its ethenyl group, which can participate in additional chemical reactions, providing versatility in synthetic applications.
特性
CAS番号 |
165676-21-1 |
|---|---|
分子式 |
C5H4N2O2S |
分子量 |
156.16 g/mol |
IUPAC名 |
4-ethenylthiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c1-2-3-4(5(8)9)10-7-6-3/h2H,1H2,(H,8,9) |
InChIキー |
QJCIBIBLBHXESU-UHFFFAOYSA-N |
SMILES |
C=CC1=C(SN=N1)C(=O)O |
正規SMILES |
C=CC1=C(SN=N1)C(=O)O |
同義語 |
1,2,3-Thiadiazole-5-carboxylicacid,4-ethenyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















